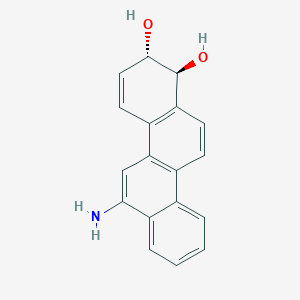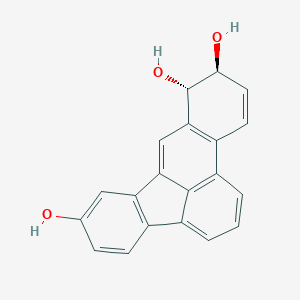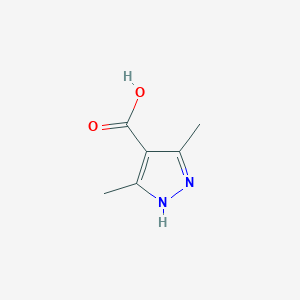
异丙基三氟甲磺酸酯
描述
Isopropyl triflate is a chemical compound used in various synthetic transformations in organic chemistry due to its reactivity and effectiveness in promoting certain chemical reactions.
Synthesis Analysis
The synthesis of isopropyl triflate and related compounds typically involves reactions under mild conditions with high regioselectivity and good yields. For instance, silver triflate and p-toluenesulfonic acid co-catalyzed synthesis can produce a range of isocoumarins from 2-alkynylbenzoates (Gianni, Pirovano, & Abbiati, 2018).
Molecular Structure Analysis
The molecular structure of isopropyl triflate derivatives can be characterized using various spectroscopic methods. These compounds often feature complex structures with multiple functional groups, and their precise structure depends on the specific synthesis method and conditions used.
Chemical Reactions and Properties
Isopropyl triflate is known for its participation in a wide range of chemical reactions, such as the synthesis of esters or free alpha-hydroxy-arylacetic acids from aromatic glyoxals and aryl methyl ketones (Curini et al., 2005). Its reactivity is attributed to its ability to act as a strong electrophile in various organic reactions.
科学研究应用
三氟酰胺和三氟酰亚胺的合成和应用
异丙基三氟甲磺酸酯是一种三氟酰胺,在有机化学中占据特殊地位 . 三氟酰胺被广泛用作试剂,在许多反应中用作高效催化剂或添加剂 . 这些化合物广泛应用的原因是它们具有高 NH 酸性、亲脂性、催化活性以及特殊的化学性质 .
在有机化学中的应用
它们强大的吸电子性质和弱亲核性,再加上它们的高 NH 酸性,使得三氟酰胺可以用于各种有机反应 . 其中包括环加成反应、傅克反应、缩合反应、杂环化反应等等 .
在医药中的应用
三氟酰胺充当 C-胺化 (磺酰胺化) 反应中氮的来源,其产物是有机合成中的有用构建单元,金属络合物催化中的催化剂和配体,并在医药中得到应用 .
在生物化学中的应用
三氟酰胺也用于生物化学,在合成 N-三氟甲磺酰衍生物中发挥关键作用 .
在催化中的应用
三氟酰胺,特别是它们的盐,被广泛用作各种反应的催化剂 . 它们在环加成反应、傅克反应、缩合反应和杂环化反应中特别有效 .
在农业中的应用
未来方向
作用机制
Target of Action
Isopropyl triflate, also known as isopropyl trifluoromethanesulfonate , is a chemical compound used in various organic reactions. It is primarily used as a reagent in the synthesis of various organic compounds . The primary targets of isopropyl triflate are the organic compounds that it helps synthesize.
Mode of Action
Isopropyl triflate acts as a leaving group in organic reactions . It is highly reactive due to the triflate anion, which is a superb leaving group . This allows it to participate in nucleophilic substitution reactions, Suzuki reactions, and Heck reactions .
Biochemical Pathways
The exact biochemical pathways affected by isopropyl triflate are dependent on the specific organic reactions it is used in. For instance, in the synthesis of antidepressant molecules, isopropyl triflate may be involved in metal-catalyzed reactions . .
Result of Action
The result of isopropyl triflate’s action is the successful synthesis of various organic compounds. For example, it has been used in the synthesis of antidepressant molecules . The specific molecular and cellular effects of isopropyl triflate’s action would depend on the particular organic compounds it helps synthesize.
Action Environment
The action of isopropyl triflate can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and solvent, can affect its reactivity and stability . It is also worth noting that isopropyl triflate is sensitive to nucleophilic reagents, such as water . Therefore, it should be stored and handled under appropriate conditions to maintain its reactivity and stability.
属性
IUPAC Name |
propan-2-yl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3O3S/c1-3(2)10-11(8,9)4(5,6)7/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJBHBQUEAGIOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes isopropyl triflate such a reactive alkylating agent?
A: Triflates, in general, are excellent leaving groups due to the electron-withdrawing nature of the trifluoromethanesulfonate group. This makes the carbon atom bonded to the triflate group highly susceptible to nucleophilic attack. Isopropyl triflate, specifically, exhibits high reactivity in substitution reactions with various nucleophiles, including alcohols [, ].
Q2: Can you give some examples of how isopropyl triflate has been used in synthesis?
A: Certainly! One study utilized isopropyl triflate to alkylate chiral oxazolidinone enolates as a key step in the enantioselective synthesis of propylisopropyl acetamide (PID), a potential antiepileptic drug []. Additionally, isopropyl triflate has been employed to alkylate the P=X (X=O, S) moiety in N-thiophosphorylated and N-phosphorylated iminophosphoranes, serving as model compounds for dendrimer synthesis [].
Q3: Are there any limitations or challenges associated with using isopropyl triflate?
A: While a powerful reagent, isopropyl triflate's high reactivity can sometimes be a double-edged sword. For example, when reacting with alcohols, the choice of base and solvent can significantly influence the reaction outcome. One study found that using sodium sulfate as a base led to the formation of a mixture of isomeric ethers when isopropyl triflate reacted with 2,2-dinitropropanol, while potassium carbonate provided cleaner reactions with primary alcohols [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



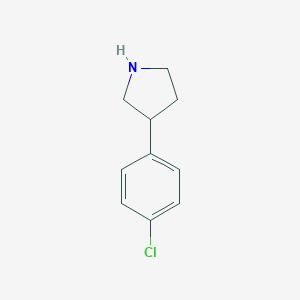

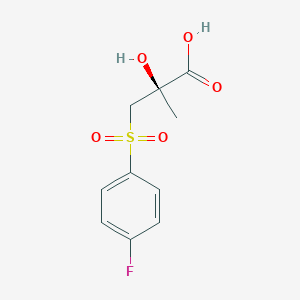
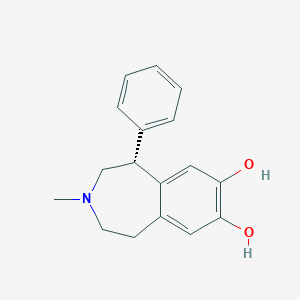
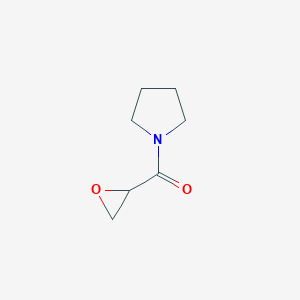


![1-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalene-2-ol](/img/structure/B56883.png)
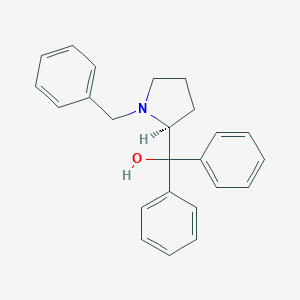
![2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine](/img/structure/B56887.png)
